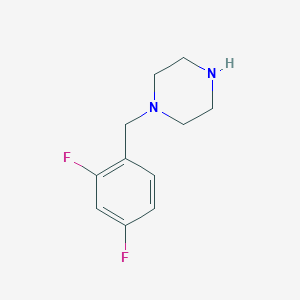

4-(3-Fluoropyrrolidin-1-yl)benzoic acid

Descripción general

Descripción

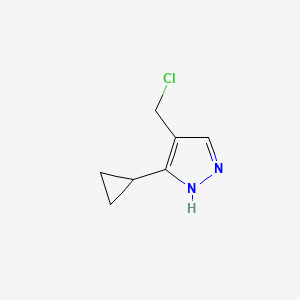

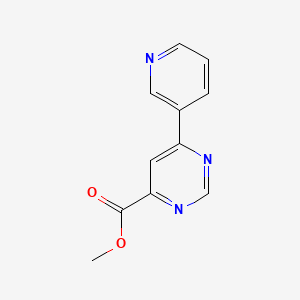

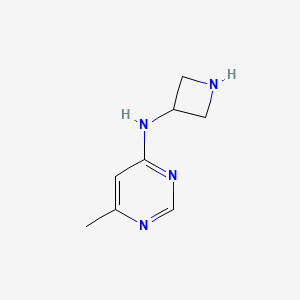

4-(3-Fluoropyrrolidin-1-yl)benzoic acid is a white to light yellow crystalline powder. It belongs to the class of substituted benzoic acids. The molecular weight of this compound is 209.22 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12FNO2/c12-9-7-8 (11 (14)15)3-4-10 (9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2, (H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder. It has a molecular weight of 209.22 g/mol . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Development of Novel Fluorescence Probes

Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes, HPF and APF, for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes were synthesized to selectively and dose-dependently afford strongly fluorescent compounds upon reaction with hROS, demonstrating their potential as tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Sensitized Emission of Luminescent Lanthanide Complexes

Yong Hee Kim et al. (2006) investigated the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, elucidating the effective energy-transfer pathway in luminescent lanthanide complexes. The research indicated the importance of intramolecular charge transfer (ICT) in energy transfer from the ligand to the Eu(III) ion, highlighting the potential applications of these complexes in sensing and imaging technologies (Kim et al., 2006).

DMF-induced Emission for Temperature Detection

Tianyu Han et al. (2013) discovered that the aryl-substituted pyrrole derivative, TPPA, exhibits controllable fluorescence in the solid state, making it a useful material for temperature monitoring devices. This property was harnessed to develop a thermal responsive solid material that could detect temperature in a specific range, demonstrating an innovative approach to temperature sensing (Han et al., 2013).

Novel Synthons for Medicinal Chemistry Applications

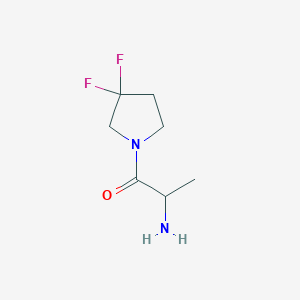

R. Singh and T. Umemoto (2011) synthesized N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors. This work highlights the significance of 4-fluoropyrrolidine derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Singh & Umemoto, 2011).

Safety and Hazards

The safety information for 4-(3-Fluoropyrrolidin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through prolonged or repeated exposure if inhaled (H372) . It is also harmful to aquatic life (H402) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

4-(3-fluoropyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTDHZDEGLWWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)